

# Structural Elucidation and Spectroscopic Characterization of Condurangoglycoside A

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## Compound of Interest

Compound Name: *Condurangoglykosid A*

CAS No.: 11051-90-4

Cat. No.: B225753

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Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Pharmacognosists, and Structural Biologists

## Executive Summary & Chemical Architecture

Condurangoglycoside A is a polyoxypregnane glycoside. Its structural core consists of a steroid-like aglycone (condurangogenin) esterified at specific positions (typically C-11 and C-12) and linked to a tetrasaccharide chain.

- Aglycone: 12

- O-acetyl-11

- O-cinnamoyl-condurangogenin C (Note: Acyl groups may vary slightly by specific "A" subclass, but the 11,12-disubstitution is diagnostic).

- Glycan Chain:

- D-Glucopyranosyl-(1

- 4)-

- D-thevetopyranosyl-(1

- 4)-

-D-cymaropyranosyl-(1

4)-

-D-cymaropyranoside.

- Therapeutic Relevance: Historically used as a stomachic; modern research investigates its antitumor properties (e.g., inducing apoptosis in lung cancer cells via ROS-dependent pathways).

## Isolation & Purification Protocol

The isolation of a single glycoside from the complex "Condurangin" mixture requires orthogonal chromatographic steps to separate closely related congeners (e.g., Condurangoglycoside C, E0).

## Workflow Diagram: Isolation Logic

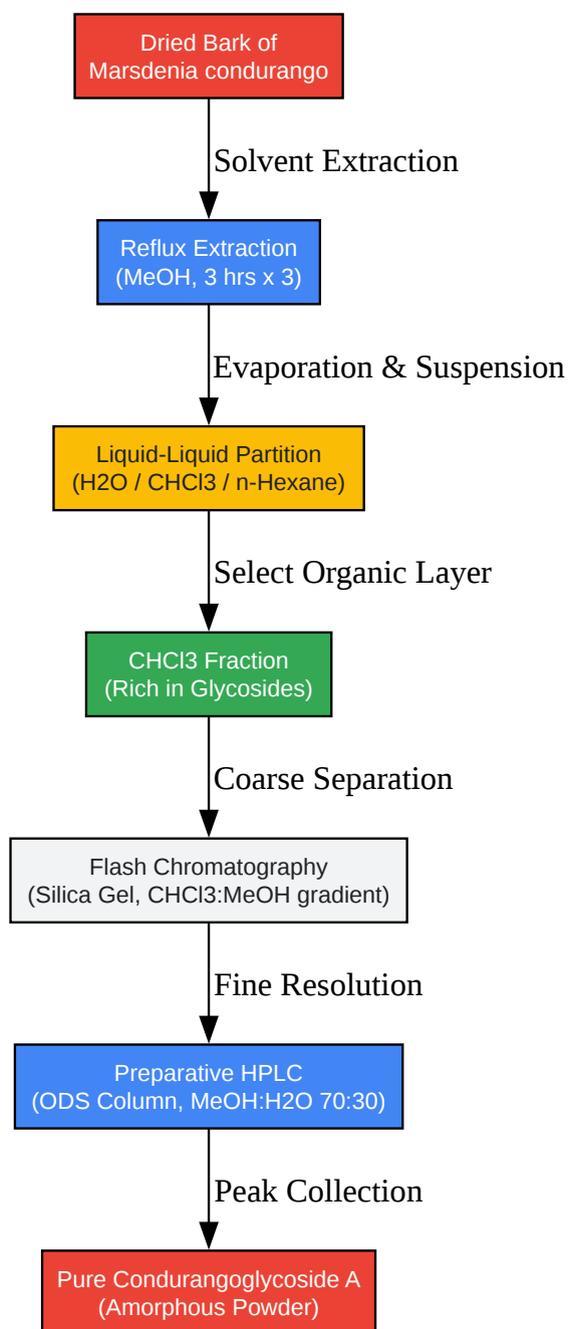


Fig 1. Orthogonal isolation workflow for Condurangoglycoside A from raw plant material.

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## Detailed Methodology

- Extraction: Pulverize dried bark (1 kg) and reflux with Methanol (3L x 3). Concentrate in vacuo to obtain the crude extract.
- Partitioning: Suspend the crude residue in water. Wash with n-Hexane (removes lipids/waxes). Extract the aqueous layer with Chloroform ( ). The glycosides concentrate in the layer.
- Flash Chromatography: Apply the fraction to a Silica Gel 60 column. Elute with a gradient of (95:5 80:20). Collect fractions reacting positively to Komarowsky's reagent (p-hydroxybenzaldehyde/H<sub>2</sub>SO<sub>4</sub>), which turns characteristic pink/red for pregnane glycosides.
- HPLC Purification: Use a Reverse-Phase (RP-18) column.
  - Mobile Phase: Methanol:Water (isocratic 65:35 or 70:30).
  - Detection: UV at 217 nm (carbonyl absorption) or 280 nm (if cinnamoyl ester is present).

## Mass Spectrometry (MS) Characterization

Mass spectrometry is the primary tool for sequencing the sugar chain.

- Ionization Mode: ESI-MS (Positive mode) or FAB-MS.
- Molecular Ion: Typically observes  
or  
.
- Fragmentation Pattern (The "Peeling" Effect): The glycosidic bonds are more labile than the aglycone skeleton. Collision-Induced Dissociation (CID) reveals the sequence from the terminal sugar inward.

Fragment Ion	Mass Loss ( )	Interpretation
[M+Na] <sup>+</sup>	-	Parent Ion (e.g., m/z ~1100-1200 range depending on exact acyls)
Fragment 1	-162 Da	Loss of terminal Glucose (Hexose)
Fragment 2	-160 Da	Loss of Thevetose (6-deoxy-3-O-methyl-hexose)
Fragment 3	-144 Da	Loss of Cymarose (2,6-dideoxy-3-O-methyl-hexose)
Fragment 4	-144 Da	Loss of inner Cymarose
Genin Ion	m/z ~500-600	Aglycone core (Condurangogenin derivative)

## NMR Spectroscopic Data

NMR is the "Gold Standard" for stereochemical assignment. Data is typically acquired in Pyridine-

or

. Pyridine is preferred for glycosides to resolve hydroxyl protons and reduce overlap in the sugar region (3.0–5.0 ppm).

## Diagnostic H and C NMR Signals

The following table summarizes the key diagnostic signals used to confirm the "Condurangoglycoside A" scaffold.

Moiety	Position	(ppm)	(ppm)	Multiplicity/Notes
Aglycone	H-6	5.40 - 5.50	120.0 - 122.0	Olefinic proton (Steroid skeleton)
H-11	5.60 - 5.80	70.0 - 72.0		Diagnostic: Downfield shift due to acylation
H-12	5.80 - 6.00	72.0 - 75.0		Diagnostic: Downfield shift due to acylation
Me-18	1.20 - 1.40	15.0 - 18.0		Angular methyl (Singlet)
Me-19	1.00 - 1.10	20.0 - 24.0		Angular methyl (Singlet)
Esters	Cinnamoyl	7.40 - 7.80	166.0 (C=O)	Aromatic protons + trans-olefin doublets (J=16Hz)
Acetyl	1.90 - 2.10	170.0 (C=O)		Methyl singlet
Sugars	Anomeric (H-1')	4.60 - 5.10	95.0 - 102.0	Doublets ( Hz for -linkage)
2-Deoxy (H-2')	1.80 - 2.30	35.0 - 38.0		Characteristic of Cymarose/Thevetose
O-Me	3.40 - 3.60	56.0 - 60.0		Methoxy groups on Cym/Thev

## Structural Logic: HMBC Connectivity

To prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) is used to link the sugars to the aglycone and the acyl groups to their specific carbons.

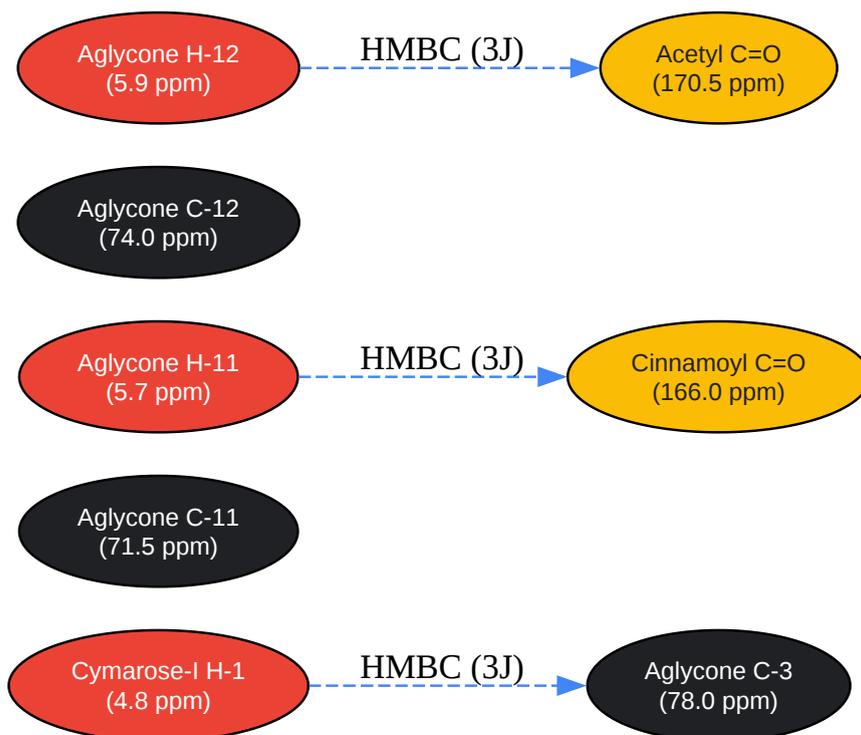


Fig 2. Key HMBC correlations establishing the glycosidic linkage and acylation sites.

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## Critical Analysis & Causality

### Why 11,12-di-O-acyl?

The biological activity of Condurangoglycosides is heavily dependent on the "polyoxy" core. In the

<sup>1</sup>H NMR spectrum, if H-11 and H-12 appear upfield (3.5–4.0 ppm), they are free hydroxyls. In Condurangoglycoside A, their shift to the 5.5–6.0 ppm region ("deshielding zone") is the definitive proof of esterification at these sites.

### Why Pyridine- ?

Chloroform often causes signal overlap in the 3.0–4.0 ppm region where sugar ring protons reside. Pyridine-

induces a "solvent shift" (ASIS) that spreads out these signals, allowing for the clear identification of the specific coupling constants (

values) required to distinguish

vs

anomers and axial vs equatorial protons.

## References

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